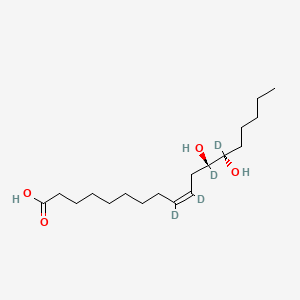
(Z,12S,13R)-9,10,12,13-tetradeuterio-12,13-dihydroxyoctadec-9-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z,12S,13R)-9,10,12,13-四氘-12,13-二羟基十八碳-9-烯酸是一种用于各个科学研究领域的特殊化学化合物。该化合物是12,13-二羟基十八碳-9-烯酸的氘代类似物,意味着其在特定位置含有氘原子,而不是氢原子。氘的存在可以显著改变化合物的物理和化学性质,使其成为研究生物过程和开发新药物的宝贵工具。
准备方法
合成路线和反应条件
(Z,12S,13R)-9,10,12,13-四氘-12,13-二羟基十八碳-9-烯酸的合成通常涉及多个步骤,从市售前体开始。关键步骤包括:
氘代: 使用氘代试剂在特定位置引入氘原子。
环氧化: 通过将前体与氧化剂反应形成环氧化物中间体。
羟基化: 使用合适的催化剂将环氧化物转化为二羟基。
工业生产方法
该化合物的工业生产可能涉及优化反应条件以实现高收率和纯度。这包括控制温度、压力和反应时间,以及使用先进的纯化技术,例如色谱法。
化学反应分析
反应类型
(Z,12S,13R)-9,10,12,13-四氘-12,13-二羟基十八碳-9-烯酸可以进行各种化学反应,包括:
氧化: 使用氧化剂转化为相应的酮或醛。
还原: 将羟基还原成烷烃或烯烃。
取代: 使用合适的试剂将羟基替换为其他官能团。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用氢化锂铝或硼氢化钠等还原剂。
取代: 氯化亚砜或三溴化磷等试剂可用于取代反应。
主要生成物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可以生成酮或醛,而还原可以生成烷烃或烯烃。
科学研究应用
(Z,12S,13R)-9,10,12,13-四氘-12,13-二羟基十八碳-9-烯酸具有多种科学研究应用,包括:
化学: 用作模型化合物来研究反应机理和动力学。
生物学: 研究其在细胞过程和代谢途径中的作用。
医学: 探索其潜在的治疗效果以及作为药物开发工具。
工业: 用于合成专业材料和化学品。
作用机制
(Z,12S,13R)-9,10,12,13-四氘-12,13-二羟基十八碳-9-烯酸的作用机制涉及其与特定分子靶点和途径的相互作用。氘的存在会影响化合物的结合亲和力和稳定性,导致生物效应改变。确切的途径和靶点取决于具体的应用和使用环境。
相似化合物的比较
类似化合物
(Z,12S,13R)-12,13-二羟基十八碳-9-烯酸: 具有相似化学结构但物理性质不同的非氘代类似物。
(Z,12S,13R)-12,13-环氧十八碳烯酸: 用于类似研究应用的环氧化物类似物。
独特性
(Z,12S,13R)-9,10,12,13-四氘-12,13-二羟基十八碳-9-烯酸的独特性在于其氘含量,这可以增强其稳定性并改变其反应性。这使其成为研究复杂生物过程和开发新药物的宝贵工具。
属性
分子式 |
C18H34O4 |
|---|---|
分子量 |
318.5 g/mol |
IUPAC 名称 |
(Z,12S,13R)-9,10,12,13-tetradeuterio-12,13-dihydroxyoctadec-9-enoic acid |
InChI |
InChI=1S/C18H34O4/c1-2-3-10-13-16(19)17(20)14-11-8-6-4-5-7-9-12-15-18(21)22/h8,11,16-17,19-20H,2-7,9-10,12-15H2,1H3,(H,21,22)/b11-8-/t16-,17+/m1/s1/i8D,11D,16D,17D |
InChI 键 |
CQSLTKIXAJTQGA-FIMKFYBQSA-N |
手性 SMILES |
[2H]/C(=C(\[2H])/C[C@@]([2H])([C@@]([2H])(CCCCC)O)O)/CCCCCCCC(=O)O |
规范 SMILES |
CCCCCC(C(CC=CCCCCCCCC(=O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















